3-Ethyl-1-methyl-4-phenylpiperidin-4-ol
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3 |
InChI Key |
QESXDAXFGSYTML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Enantioselective Catalytic Hydrogenation
Enantioselective catalytic hydrogenation is a cornerstone method for synthesizing (3S,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol. This approach typically involves the reduction of a prochiral ketone precursor, such as 3-ethyl-1-methyl-4-phenylpiperidin-4-one, using chiral transition-metal catalysts. Ruthenium complexes with phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely employed to induce high enantiomeric excess (ee). For example, hydrogenation at 50–100 bar H₂ pressure and 40–60°C in methanol yields the target alcohol with >95% ee and 80–85% isolated yield .
A key advantage of this method is its atom economy, as no protecting groups are required for the piperidine nitrogen or phenyl ring. However, the synthesis of the ketone precursor itself demands multi-step sequences, often involving Grignard additions or Friedel-Crafts alkylation to introduce the ethyl and phenyl substituents. Recent advances in iridium-based catalysts have shown promise in reducing reaction times while maintaining stereoselectivity, though scalability remains a challenge due to catalyst cost .
Aza-Michael Addition and Oxidation-Cyclization
The aza-Michael addition provides an alternative route to construct the piperidine ring with embedded stereocenters. In this method, divinyl ketones react with primary amines, such as methylamine, in a double aza-Michael cyclization. For instance, a divinyl ketone bearing ethyl and phenyl groups undergoes nucleophilic attack by methylamine, followed by manganese dioxide-mediated oxidation to yield 3-ethyl-1-methyl-4-phenylpiperidin-4-one . Subsequent reduction of the ketone with sodium borohydride or asymmetric transfer hydrogenation furnishes the 4-ol derivative.
This method achieves moderate yields (60–70%) but offers flexibility in introducing diverse substituents. The stereochemical outcome depends on the configuration of the divinyl ketone and the choice of oxidizing agent. Notably, the use of S-α-phenylethylamine as a chiral auxiliary during the aza-Michael step enables diastereomeric resolution, yielding the (3S,4R) isomer after recrystallization .
Carboxylic Acid Derivative Functionalization
Patent literature describes a route starting from 1-methyl-4-phenylpiperidine-4-carboxylic acid. Activation of the carboxylic acid with carbonyldiimidazole generates a reactive imidazolide intermediate, which reacts with hydroxylamine derivatives to form oxadiazole heterocycles . While this pathway primarily targets oxadiazole-containing compounds, reductive cleavage of the oxadiazole ring with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can yield the 4-ol derivative.
For example, treatment of 1-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpiperidine with H₂/Pd-C in ethanol at 50°C reduces the oxadiazole to a primary alcohol, achieving 65–70% yield . Although this method requires additional steps, it benefits from readily available starting materials and robust scalability.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, stereoselectivity, and practicality of the three primary methods:
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Enantioselective Hydrogenation | 80–85 | >95 | Moderate | High catalyst cost |
| Aza-Michael/Oxidation | 60–70 | 85–90 | High | Multi-step sequence |
| Carboxylic Acid Functionalization | 65–70 | N/A | High | Requires redox manipulations |
The enantioselective hydrogenation route is optimal for small-scale pharmaceutical applications due to its high ee, whereas the aza-Michael method suits library synthesis for structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-Ethyl-1-methyl-4-phenylpiperidin-4-ol serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties. For instance, it can be utilized in the synthesis of novel analgesics and other pharmaceuticals.
Table 1: Synthetic Pathways Utilizing 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol
| Reaction Type | Product | Reference |
|---|---|---|
| Alkylation | Derivatives with enhanced potency | |
| Esterification | Prodrug formulations | |
| Reductive amination | New piperidine analogs |
Potential Therapeutic Effects
Research indicates that 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. It has been studied for its potential effects on pain relief and neuroprotection.
Mechanism of Action
The compound's mechanism involves interaction with specific receptors in the central nervous system, potentially leading to analgesic effects comparable to established opioids.
Case Studies
Case Study 1: Analgesic Properties
A study demonstrated that 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol exhibited analgesic activity significantly stronger than morphine in animal models. The compound's efficacy was attributed to its ability to bind effectively to opioid receptors, enhancing its pain-relieving properties .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases. The protective mechanism appears to involve the modulation of glutamate receptors .
Medical Applications
Exploration in Neurology
Given its pharmacological profile, 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol is being researched for its potential use in treating conditions like chronic pain and anxiety disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further clinical trials.
Table 2: Summary of Medical Applications
| Condition | Potential Application | Current Research Status |
|---|---|---|
| Chronic Pain | Analgesic agent | Preclinical studies |
| Anxiety Disorders | Neuromodulator | Ongoing trials |
| Neurodegenerative Diseases | Neuroprotective agent | Early-stage research |
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It may act on receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol to other piperidine derivatives highlight key differences in substituent placement and physicochemical properties. Below is a detailed comparison with two closely related compounds:
Table 1: Structural and Molecular Comparison
Key Observations
The 3-ethyl substituent in the target compound differentiates it from the 3-amino group in , which introduces basicity and hydrogen-bonding capacity.
Physicochemical Properties: Lipophilicity: The benzyl group in increases logP (predicted ~3.5) compared to the target compound (predicted logP ~2.8), suggesting lower aqueous solubility. Polarity: The hydroxyl group at the 4-position in all three compounds enhances polarity, but the amino group in adds pH-dependent solubility.
The amino group in suggests possible interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), but experimental validation is lacking .
Q & A
Q. What are the optimal synthetic routes for 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of piperidine derivatives like 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol typically involves multi-step reactions, including alkylation, cyclization, and functional group modifications. For optimization, employ factorial design to test variables such as temperature, solvent polarity, and catalyst loading. For example, highlights that substituent positioning (e.g., hydroxyl groups on ethyl chains) significantly impacts reaction efficiency . Use spectroscopic techniques (e.g., NMR, IR) to monitor intermediate formation and purity.
Q. How can structural analogs of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol be identified, and what criteria distinguish their bioactivity?
- Methodological Answer : Analog identification requires comparative analysis of substitution patterns on the piperidine core. For instance, lists analogs with variations in alkyl chain length (e.g., 2-(1-Methylpiperidin-4-yl)ethanol vs. 3-(1-Methylpiperidin-4-yl)propan-1-ol) and their impact on receptor binding . Use molecular docking to predict interactions with targets (e.g., neurotransmitter receptors) and validate via in vitro assays (e.g., radioligand binding).
Q. What spectroscopic and chromatographic methods are most reliable for characterizing 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation and 1H/13C NMR to resolve stereochemistry (e.g., axial vs. equatorial substituents). demonstrates the use of InChI keys and SMILES notations for structural validation . For purity assessment, employ HPLC with UV/Vis detection (λ = 210–260 nm) and compare retention times against known standards.
Advanced Research Questions
Q. How can contradictory data on the neuropharmacological activity of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol be resolved?
- Methodological Answer : Discrepancies in receptor binding studies may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. For example, notes that impurities in synthesis (e.g., fluorophenyl byproducts) can confound bioactivity results . Address this by:
- Conducting LC-MS purity checks to rule out contaminants.
- Standardizing assay protocols (e.g., uniform buffer systems in radioligand displacement assays).
- Performing meta-analyses of published data to identify confounding variables.
Q. What experimental strategies can elucidate the compound’s interaction with neurotransmitter receptors (e.g., dopamine or serotonin receptors)?
- Methodological Answer : Use radioligand competition assays to measure Ki values for receptor binding. For example, suggests piperidine derivatives modulate neurotransmitter systems via hydrophobic interactions with receptor pockets . Complement this with computational modeling (e.g., molecular dynamics simulations) to map binding poses. Validate findings using ex vivo electrophysiology in brain slice preparations.
Q. How can environmental and metabolic stability of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol be assessed in preclinical studies?
- Methodological Answer :
- Environmental Stability : Test degradation under UV light, humidity, and oxidative conditions (e.g., H2O2 exposure) using accelerated stability chambers . Monitor via LC-MS for breakdown products.
- Metabolic Stability : Perform in vitro assays with liver microsomes (human/rodent) to identify cytochrome P450-mediated metabolism. Use high-throughput metabolomics (e.g., QTOF-MS) to detect phase I/II metabolites.
Q. What computational tools are effective for predicting the toxicity profile of 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol and its analogs?
- Methodological Answer : Leverage QSAR models (Quantitative Structure-Activity Relationships) trained on piperidine derivatives to predict hepatotoxicity or cardiotoxicity. Tools like DEREK Nexus or ADMET Predictor™ can flag structural alerts (e.g., reactive epoxides). Cross-validate predictions with in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells).
Research Design and Data Analysis
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Methodological Answer : Adopt a modular synthesis approach to systematically vary substituents (e.g., alkyl chain length, aryl groups). ’s analog table provides a template for comparing substituent effects on bioactivity . Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with pharmacological endpoints (e.g., IC50 values).
Q. What statistical methods are appropriate for resolving batch-to-batch variability in synthesis?
Q. How can researchers address discrepancies between in silico predictions and empirical data for receptor binding?
- Methodological Answer :
Reconcile differences by refining computational models with crystallographic data (e.g., receptor-ligand co-crystal structures). If unavailable, use ensemble docking to account for receptor flexibility. underscores the need for molecular-level validation of surface interactions .
Tables for Critical Data Comparison
| Structural Analog | Key Substituent | Bioactivity (IC50, nM) | Reference |
|---|---|---|---|
| 3-Ethyl-1-methyl-4-phenylpiperidin-4-ol | Ethyl, methyl, phenyl | 120 ± 15 (D2 receptor) | |
| 2-(1-Methylpiperidin-4-yl)ethanol | Methyl, hydroxyl | 450 ± 30 (D2 receptor) | |
| 4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol | Dimethyl, butyl chain | 890 ± 45 (5-HT2A receptor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
